N-(6-acetamidopyridin-2-yl)prop-2-enamide
CAS No.: 864916-61-0
Cat. No.: VC4848174
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864916-61-0 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.217 |
| IUPAC Name | N-(6-acetamidopyridin-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C10H11N3O2/c1-3-10(15)13-9-6-4-5-8(12-9)11-7(2)14/h3-6H,1H2,2H3,(H2,11,12,13,14,15) |
| Standard InChI Key | QMSKVFNOISDAPE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CC=C1)NC(=O)C=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(6-Acetamidopyridin-2-yl)prop-2-enamide consists of a pyridine core modified with two functional groups:
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Acetamido group (-NHCOCH₃) at the 6-position, enhancing hydrogen-bonding capabilities.
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Propenamide chain (-CH₂CH₂CONH₂) at the 2-position, providing reactivity for polymerization or crosslinking .
The planar pyridine ring facilitates π-π stacking interactions, while the propenamide group introduces conformational flexibility. This balance of rigidity and mobility is critical for its role in self-assembling systems .
Physicochemical Properties
Experimental data from thermal and spectroscopic analyses reveal key characteristics:
The compound’s stability under thermal stress (up to 150°C) makes it suitable for high-temperature processing in material fabrication .
Synthesis and Functionalization
Synthetic Routes
The synthesis of N-(6-acetamidopyridin-2-yl)prop-2-enamide typically involves multi-step organic reactions:
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Amination of 6-Chloropyridine: 6-Chloropyridine reacts with ammonium acetate to introduce the acetamido group.
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Alkene Functionalization: The propenamide side chain is appended via a nucleophilic acyl substitution reaction using acryloyl chloride .
A representative protocol from the literature involves hydrosilation reactions between siloxane precursors and alkene-modified intermediates, yielding star-like supramolecular architectures . For example, octakis[dimethyl(N-(6-acetamidopyridin-2-yl))siloxy]silsesquioxane (ODAP-POSS) is synthesized by reacting octakis(dimethylsiloxy)silsesquioxane with N-(6-acetamidopyridin-2-yl)prop-2-enamide derivatives under catalytic conditions .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural validation uses:
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¹H NMR: Peaks at δ 2.1 ppm (acetamido methyl) and δ 6.5–8.2 ppm (pyridine and acrylamide protons) .
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FTIR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (pyridine ring) .
Functional Properties and Applications
Supramolecular Assembly
The compound’s hydrogen-bonding motifs (amide and pyridine groups) drive its self-assembly into ordered structures. In blends with 4-uracilbutyl-1-methylpyrene ether (U-PY), it forms U-DAP (uracil-diamidopyridine) pairs, creating star-like complexes with a polyhedral oligomeric silsesquioxane (POSS) core . These assemblies exhibit:
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Enhanced photoluminescence quantum efficiency (PLQE): Up to 0.97 in solid-state composites .
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Thermal robustness: No degradation below 150°C, critical for device longevity .
Optoelectronic Performance
Incorporating N-(6-acetamidopyridin-2-yl)prop-2-enamide into electroluminescent materials improves blue-light emission properties. Key findings include:
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Blue-shifted emission: From 477 nm (pure U-PY) to 472 nm (U-PY/ODAP-POSS composites) .
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Aggregation control: The POSS core mitigates pyrene excimer formation, reducing self-quenching .
Comparative Analysis with Analogues
Structural Analogues
Similar compounds, such as N-(6-aminopyridin-2-yl)hex-5-enamide, lack the acetamido group, resulting in weaker hydrogen-bonding networks and lower thermal stability . The acetamido moiety in N-(6-acetamidopyridin-2-yl)prop-2-enamide enhances intermolecular interactions, enabling tighter molecular packing (d-spacing = 0.33 nm) .
Performance Metrics
| Parameter | N-(6-Acetamidopyridin-2-yl)prop-2-enamide | N-(6-Aminopyridin-2-yl)prop-2-enamide |
|---|---|---|
| PLQE (Solid State) | 0.97 | 0.44 |
| Thermal Decomposition (°C) | 150 | 120 |
| Solubility in THF | High | Moderate |
Industrial and Research Implications
Challenges and Future Directions
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Scalability: Current synthetic routes require optimization for industrial-scale production.
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Toxicity Profiling: Limited data on ecological or health impacts necessitate further study.
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